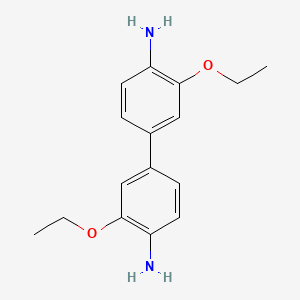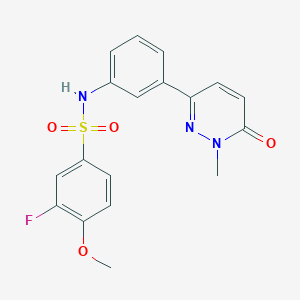
3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that has been extensively researched in the field of cystic fibrosis. CFTR inhibitor-172 is known to block the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating chloride ion transport across cell membranes.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172 has been extensively researched in the field of cystic fibrosis. It has been shown to be a potent inhibitor of 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide function, and has been used in numerous studies to investigate the role of 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide in various physiological processes. 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172 has also been used to screen for potential drug candidates for the treatment of cystic fibrosis.
Wirkmechanismus
3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172 blocks the function of the 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide protein by binding to a specific site on the protein. This prevents the protein from regulating chloride ion transport across cell membranes, leading to a decrease in chloride ion secretion. This decrease in chloride ion secretion has been shown to be beneficial in the treatment of cystic fibrosis.
Biochemical and Physiological Effects:
3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease chloride ion secretion, which is beneficial in the treatment of cystic fibrosis. It has also been shown to inhibit the activity of other chloride channels, which could have potential therapeutic applications in other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172 has several advantages for lab experiments. It is a potent and specific inhibitor of 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide function, which makes it a valuable tool for investigating the role of 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide in various physiological processes. However, 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172 has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may not accurately reflect the effects of genetic mutations on 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide function.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172. One area of research is the development of more potent and specific 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitors. Another area of research is the investigation of the role of 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide in other physiological processes, such as ion transport in the gastrointestinal tract. Additionally, 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172 could be used as a tool to investigate the effects of 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide mutations on ion transport and other physiological processes.
Synthesemethoden
The synthesis of 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172 involves several steps. The starting material is 3-chloro-2,4-difluorobenzonitrile, which is reacted with 2-methoxy-1-methylethylamine to form the corresponding amine. This amine is then reacted with 3-chloro-2,4-difluorobenzoyl chloride to form the final product, 3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide inhibitor-172.
Eigenschaften
IUPAC Name |
3-chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2N2O2/c1-12(5-16,6-19-2)17-11(18)7-3-4-8(14)9(13)10(7)15/h3-4H,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIUJGCYSUKSLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=C(C(=C(C=C1)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-2,4-difluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}acetamide](/img/structure/B2587996.png)



![2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide](/img/structure/B2588001.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-propyloxalamide](/img/structure/B2588003.png)
![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2588005.png)

![7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588007.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2588010.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2588013.png)
![N-(1-Cyanocyclohexyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2588017.png)
![1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2588019.png)